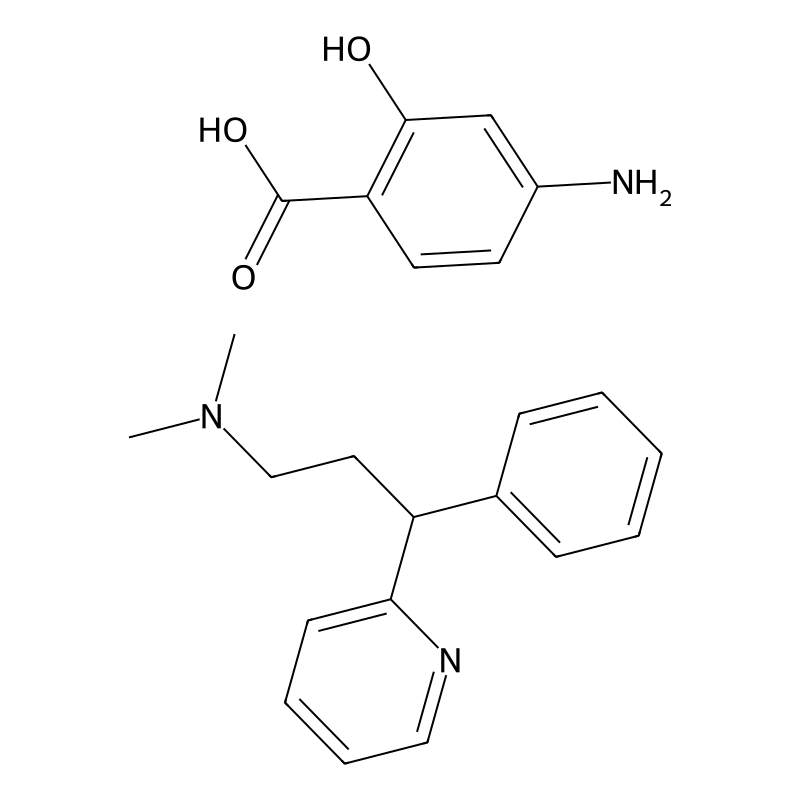Pheniramine 4-aminosalicylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Pheniramine 4-aminosalicylate is a compound that combines pheniramine, an antihistamine, with 4-aminosalicylic acid, a drug historically used in the treatment of tuberculosis. The chemical structure of pheniramine 4-aminosalicylate can be represented by the formula , indicating its dual components. Pheniramine acts primarily as an antagonist to histamine H1 receptors, providing relief from allergic symptoms, while 4-aminosalicylic acid is known for its role in inhibiting bacterial growth.
- N-dealkylation: This process leads to the formation of metabolites like N-desmethylpheniramine.
- Hydroxylation: The compound may also undergo hydroxylation, which is a common metabolic pathway for many drugs.
The 4-aminosalicylic acid part can engage in reactions such as:
- Acylation: It can react with acyl chlorides to form amides.
- Esterification: This reaction with alcohols can yield esters, which may have different pharmacological properties.
The synthesis of pheniramine 4-aminosalicylate typically involves:
- Formation of Pheniramine: This is achieved through a series of reactions starting from pyridine derivatives and alkyl amines.
- Coupling with 4-Aminosalicylic Acid: The final step involves coupling pheniramine with 4-aminosalicylic acid, often facilitated by activating agents that promote amide bond formation.
Pheniramine 4-aminosalicylate has potential applications in:
- Allergy Treatment: Leveraging the antihistaminic properties of pheniramine to alleviate allergic responses.
- Antimicrobial Therapy: Utilizing the properties of 4-aminosalicylic acid to target bacterial infections, particularly those caused by tuberculosis.
This dual functionality makes it a candidate for combination therapies aimed at patients suffering from both allergies and bacterial infections.
Studies on pheniramine 4-aminosalicylate indicate that it may interact with various other medications due to its active components. For instance:
- Antihistamines: Co-administration with other antihistamines could enhance sedative effects.
- Antitubercular Drugs: Its use alongside standard tuberculosis treatments might require careful monitoring due to potential interactions affecting drug metabolism and efficacy .
Understanding these interactions is crucial for ensuring patient safety and optimizing therapeutic outcomes.
Pheniramine 4-aminosalicylate shares structural and functional similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Chlorpheniramine | Halogenated derivative of pheniramine | Higher potency due to halogenation |
| Brompheniramine | Another halogenated derivative | Similar applications but varies in sedative effects |
| Diphenhydramine | First-generation antihistamine | Stronger sedative effects; used for sleep aid |
| Doxylamine | Antihistamine with sedative properties | Commonly used as a sleep aid; structurally similar |
| 4-Aminosalicylic Acid | Standalone antitubercular agent | Primarily used for tuberculosis treatment |
Pheniramine 4-aminosalicylate is unique due to its combination of antihistaminic and antitubercular properties, making it particularly versatile compared to other compounds that typically focus on a single therapeutic area.








